molecular formula C16H15NO6 B1370324 Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate CAS No. 61032-41-5

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Cat. No.: B1370324
CAS No.: 61032-41-5
M. Wt: 317.29 g/mol
InChI Key: GUOGVJFNFLXSLK-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate typically involves the esterification of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The benzyloxy group can be cleaved under reductive conditions to yield the corresponding phenol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Reduction of the nitro group: 4-(Benzyloxy)-5-methoxy-2-aminobenzoate.

    Cleavage of the benzyloxy group: 4-Hydroxy-5-methoxy-2-nitrobenzoate.

Scientific Research Applications

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrobenzoates.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and methoxy groups can modulate the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • Methyl 4-(benzyloxy)-2-nitrobenzoate
  • Methyl 4-(benzyloxy)-5-methoxybenzoate
  • Methyl 4-(benzyloxy)-5-nitrobenzoate

Comparison: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is unique due to the presence of both a methoxy and a nitro group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds that lack either the methoxy or the nitro group. The presence of the benzyloxy group further enhances its potential as a versatile intermediate in organic synthesis.

Biological Activity

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, methoxy group, and benzyloxy group attached to a benzoate structure. This unique arrangement allows for various chemical interactions that can lead to biological effects.

Structural Formula

C17H17NO5\text{C}_{17}\text{H}_{17}\text{N}\text{O}_{5}

Synthesis

The compound is synthesized through a multi-step process involving:

  • Esterification : Reaction of 4-hydroxy-3-methoxybenzoic acid with methanol in the presence of sulfuric acid.
  • Benzyl Bromide Substitution : Substitution reaction using benzyl bromide and potassium carbonate.
  • Nitration : Introduction of the nitro group using a mixture of nitric and sulfuric acids.

The synthesis has been characterized using techniques such as 1^{1}H NMR and LC-MS, confirming the structure and purity of the compound .

This compound exhibits its biological activity primarily through:

  • Enzyme Interaction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular enzymes or receptors, potentially leading to alterations in cellular signaling pathways .
  • Modulation of Protein Interactions : It has been shown to disrupt protein-protein interactions, such as those involving c-Myc-Max complexes, indicating its potential role in cancer biology .

Antitumor Activity

Research has indicated that derivatives of nitrobenzoates, including this compound, may exhibit antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival .

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes:

  • Acetylcholinesterase (AChE) : Preliminary studies suggest that it may inhibit AChE activity, which is crucial for neurotransmission .
  • Butyrylcholinesterase (BChE) : Similar inhibitory effects have been observed against BChE, indicating its relevance in neurodegenerative diseases .

Case Studies

  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound can significantly reduce cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity .
  • Mechanistic Studies : Electrophoretic mobility shift assays (EMSA) revealed that this compound can disrupt c-Myc-Max/DNA binding without dissociating the proteins, highlighting its potential as a therapeutic agent targeting transcription factors involved in tumorigenesis .

Comparison with Related Compounds

Compound NameUnique FeaturesBiological Activity
Methyl 4-NitrobenzoateLacks benzyloxy and methoxy groupsLimited biological activity
Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoateSimilar structure but different substitutionEnhanced reactivity
Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acidDirectly linked to potential anticancer activityPromising antitumor effects

This table illustrates how this compound stands out due to its functional group arrangement, which enhances its biological activity compared to simpler analogs .

Properties

IUPAC Name

methyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-21-14-8-12(16(18)22-2)13(17(19)20)9-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOGVJFNFLXSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627444
Record name Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61032-41-5
Record name Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What can you tell us about the structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate based on the research?

A1: The research focuses on elucidating the crystal structure of this compound. [] While the abstract doesn't provide specific details about the molecular formula, weight, or spectroscopic data, it highlights that the study successfully determined the crystal structure of the compound. This structural information is crucial for understanding its potential interactions and properties. Further investigation into the full text of the article would reveal the precise structural details obtained.

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